molecular formula C15H15N5O4S B8418532 1-(4-Cyano-3-(4-nitrophenyl)isothiazol-5-yl)-3-(3-methoxypropyl)urea

1-(4-Cyano-3-(4-nitrophenyl)isothiazol-5-yl)-3-(3-methoxypropyl)urea

Cat. No. B8418532
M. Wt: 361.4 g/mol
InChI Key: WFWWKAUKRCZJJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Cyano-3-(4-nitrophenyl)isothiazol-5-yl)-3-(3-methoxypropyl)urea is a useful research compound. Its molecular formula is C15H15N5O4S and its molecular weight is 361.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Cyano-3-(4-nitrophenyl)isothiazol-5-yl)-3-(3-methoxypropyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Cyano-3-(4-nitrophenyl)isothiazol-5-yl)-3-(3-methoxypropyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(4-Cyano-3-(4-nitrophenyl)isothiazol-5-yl)-3-(3-methoxypropyl)urea

Molecular Formula

C15H15N5O4S

Molecular Weight

361.4 g/mol

IUPAC Name

1-[4-cyano-3-(4-nitrophenyl)-1,2-thiazol-5-yl]-3-(3-methoxypropyl)urea

InChI

InChI=1S/C15H15N5O4S/c1-24-8-2-7-17-15(21)18-14-12(9-16)13(19-25-14)10-3-5-11(6-4-10)20(22)23/h3-6H,2,7-8H2,1H3,(H2,17,18,21)

InChI Key

WFWWKAUKRCZJJW-UHFFFAOYSA-N

Canonical SMILES

COCCCNC(=O)NC1=C(C(=NS1)C2=CC=C(C=C2)[N+](=O)[O-])C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of phenyl (4-cyano-3-(4-nitrophenyl)isothiazol-5-yl)carbamate (37 mg, 0.10 mmol) and 3-methoxypropylamine (0.015 mL, 0.15 mmol) in 0.8 mL dioxane was heated at 80° C. After 2 hours the reaction mixture was evaporated to a solid film. The solid was triturated with dichloromethane and then 10% EtOAc in hexane to give a yellow-orange solid. This material was then chromatographed eluting with gradient 50% to 70% EtOAc in hexane. The filtrate from trituration and material from another reaction were combined and chromatographed with EtOAc/hexane. The clean product lots were combined to give the title compound as an off-white solid (27 mg).
Quantity
37 mg
Type
reactant
Reaction Step One
Quantity
0.015 mL
Type
reactant
Reaction Step One
Quantity
0.8 mL
Type
solvent
Reaction Step One

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